molecular formula C8H7N5O6 B4317804 1,3-dimethyl-6,7-dinitro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

1,3-dimethyl-6,7-dinitro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B4317804
M. Wt: 269.17 g/mol
InChI Key: SWKMIZVYJHRLFU-UHFFFAOYSA-N
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Description

1,3-dimethyl-6,7-dinitro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core with two nitro groups at positions 6 and 7

Properties

IUPAC Name

1,3-dimethyl-6,7-dinitro-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O6/c1-10-4-3(7(14)11(2)8(10)15)9-6(13(18)19)5(4)12(16)17/h9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKMIZVYJHRLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6,7-dinitro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves the nitration of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione. The nitration process can be carried out under different conditions to yield mono- and dinitro derivatives . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitrating agents.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6,7-dinitro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

1,3-dimethyl-6,7-dinitro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6,7-dinitro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with molecular targets such as CDKs. The compound inhibits CDK activity by binding to the active site, thereby preventing the phosphorylation of target proteins essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione: The parent compound without nitro groups.

    6-nitro-1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione: A mono-nitro derivative.

Uniqueness

1,3-dimethyl-6,7-dinitro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The dinitro substitution enhances its potential as a precursor for further chemical modifications and its efficacy as a CDK inhibitor compared to its mono-nitro and non-nitro counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-6,7-dinitro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Reactant of Route 2
1,3-dimethyl-6,7-dinitro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

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